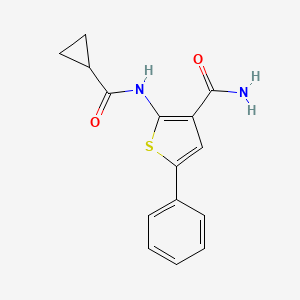
2-(Cyclopropanecarboxamido)-5-phenylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclopropanecarboxamido)-5-phenylthiophene-3-carboxamide, also known as CCT018159, is a small molecule inhibitor that is used in scientific research to target certain proteins and pathways. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
Theoretical Analysis and Molecular Design
- Conformational Preferences: Research on similar compounds, like N-acetyl-N'-methylamide derivatives of cyclopropane analogues of phenylalanine, shows interest in understanding intrinsic conformational preferences. Such analysis aids in molecular design and understanding the properties of related compounds (Casanovas et al., 2003).
Synthesis and Characterization
- Derivative Synthesis: Synthesis and characterization of derivatives like N-(Arylcarbamothioyl)-cyclohexanecarboxamide provide insights into the chemical properties and potential applications of similar thiophene-carboxamide compounds (Özer et al., 2009).
- Biologically Active Compounds: Targeted synthesis of biologically active azomethine derivatives, like those of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, demonstrate the potential of these compounds in medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).
Potential Therapeutic Applications
- Anticonvulsant Activity: Research on Schiff bases of 2-aminothiophenes, a structurally similar group, for their anticonvulsant activity, indicates the potential medical applications of similar thiophene derivatives (Kunda et al., 2013).
- Antipathogenic Activity: Thiourea derivatives, including certain benzamide compounds, have been studied for their antipathogenic activity, suggesting similar applications for thiophene-carboxamide compounds (Limban et al., 2011).
Chemical Properties and Structural Studies
- Crystal Structure Analysis: Studies on compounds like trans-1-Cyano-2-phenylcyclopropanecarboxamide, which share structural similarities, help in understanding the crystal structure and molecular interactions of related compounds (Cativiela et al., 1995).
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-13(18)11-8-12(9-4-2-1-3-5-9)20-15(11)17-14(19)10-6-7-10/h1-5,8,10H,6-7H2,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYJWCQYSFTRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


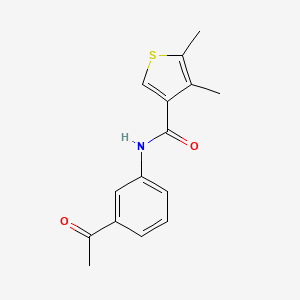
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2589935.png)
![1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2589936.png)
![2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2589937.png)
![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2589943.png)
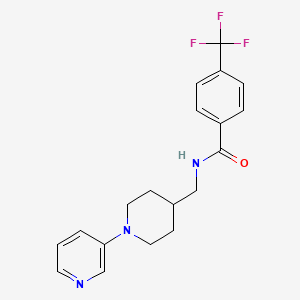
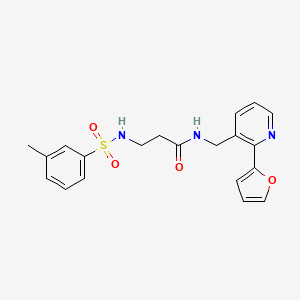
![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide](/img/structure/B2589946.png)

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2589950.png)
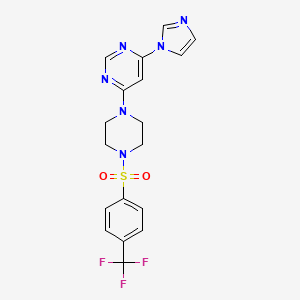

![N-(5-fluoro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2589955.png)